molecular formula C28H31F3N8O2 B605306 Alflutinib CAS No. 1869057-83-9

Alflutinib

货号 B605306
CAS 编号: 1869057-83-9
分子量: 568.61
InChI 键: GHKOONMJXNWOIW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alflutinib, also known as AST2818, is an orally available selective inhibitor of the epidermal growth factor receptor (EGFR) mutant form T790M . It has potential antineoplastic activity and is currently under investigation in clinical trials .


Molecular Structure Analysis

Alflutinib has a pharmacologically active metabolite, AST5902, which has similar antitumor activity . The concentration ratios of drug-related substances in tissues (e.g., lungs, gastrointestinal tract, and kidneys) to plasma were more than 10, indicating blood–brain barrier penetration .


Chemical Reactions Analysis

Alflutinib is primarily metabolized by CYP3A4 . As a strong CYP3A4 inducer, rifampicin exerted significant effects on the pharmacokinetics of alflutinib and the total active ingredients (alflutinib and AST5902) .


Physical And Chemical Properties Analysis

Alflutinib exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of cytochrome P450 (CYP) enzyme .

科学研究应用

药代动力学和药物相互作用

  1. 阿非替尼与利福平的相互作用:Zhu等人(2021年)的研究调查了利福平(一种强CYP3A4诱导剂)对阿非替尼及其活性代谢物AST5902药代动力学的影响。研究发现,与利福平联合给药导致阿非替尼的AUC0-∞和Cmax显著降低,同时AST5902水平发生变化,表明在阿非替尼治疗期间应避免强CYP3A4诱导剂(Zhu et al., 2021)

  2. 液相色谱-串联质谱分析:Liu等人(2019年)开发了一种利用液相色谱-串联质谱同时测定人类血浆中阿非替尼及其活性代谢物AST5902的方法。这种技术有助于了解NSCLC患者中阿非替尼的药代动力学(Liu et al., 2019)

  3. 阿非替尼作为强CYP3A4诱导剂:Liu等人(2020年)发现阿非替尼不仅经CYP3A4代谢,还是这种酶的强诱导剂,这意味着在阿非替尼治疗期间可能会发生药物相互作用(Liu et al., 2020)

临床试验和疗效

  1. EGFR T790M突变的晚期NSCLC患者:Shi等人(2020年)进行了评估阿非替尼在已确认T790M突变的NSCLC患者中的安全性、疗效和药代动力学的研究。他们发现阿非替尼在这些患者中具有临床疗效,并且毒副作用可接受(Shi et al., 2020)

  2. 伊曲康唑对阿非替尼药代动力学的影响:Heng等人(2021年)的另一项研究评估了伊曲康唑(一种强CYP3A4抑制剂)对阿非替尼药代动力学的影响,表明联合给药后AST2818和AST5902水平发生变化(Heng et al., 2021)

未来方向

The occurrence of acquired resistance to Alflutinib is inevitable, and the mechanisms of 3rd‑generation EGFR‑TKI resistance are complex and incompletely understood . Understanding the intricate mechanisms of resistance will offer insight for the development of more advanced targeted therapies .

属性

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F3N8O2/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKOONMJXNWOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F3N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alflutinib

CAS RN

1869057-83-9
Record name Aflutinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869057839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alflutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FURMONERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49A7A5YN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alflutinib
Reactant of Route 2
Alflutinib
Reactant of Route 3
Reactant of Route 3
Alflutinib
Reactant of Route 4
Reactant of Route 4
Alflutinib
Reactant of Route 5
Reactant of Route 5
Alflutinib
Reactant of Route 6
Reactant of Route 6
Alflutinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。